molecular formula C16H12FN5O B1664730 A2A receptor antagonist 1 CAS No. 443103-97-7

A2A receptor antagonist 1

Número de catálogo B1664730
Número CAS: 443103-97-7
Peso molecular: 309.3 g/mol
Clave InChI: JEEJMSUHUZNTCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adenosine A2A receptor antagonists are a class of drugs that block adenosine at the adenosine A2A receptor . Notable adenosine A2A receptor antagonists include caffeine, theophylline, and istradefylline . A2A receptor antagonist 1 (CPI-444 analog) is an antagonist of both adenosine A2A receptor and A1 receptor with Kis of 4 and 264 nM, respectively .


Synthesis Analysis

The synthesis of the adenosine A2A antagonist ZM 241385 (9) starts from commercially available 2-furanhydrazide (1) and includes a comprehensive structural characterization of all the intermediates and the final product .


Molecular Structure Analysis

The molecular structure of A2A receptor antagonist 1 has been characterized in detail. Extensive NMR analysis, including temperature and concentration-dependent experiments, have been reported as well as the first single-crystal structure of the compound ZM 241385 (9) as the trihydrate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of A2A receptor antagonist 1 have been studied extensively. The original patent synthesis of ZM 241385 commenced with the precursor compounds aminoguanidine nitrate and 2-furonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of A2A receptor antagonist 1 are closely related to its molecular structure. The atomic resolution structural features of A2A receptor dictate which ligands it can bind and whether the ligands act as agonists, to promote signaling, or antagonists, to block signaling .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

A2A receptor antagonists have shown significant promise in the treatment of neurodegenerative diseases. They offer a huge therapeutic potential, particularly in conditions like Huntington’s and Alzheimer's disease, due to their neuroprotective properties. However, there are challenges in demonstrating their efficacy in clinical trials, which are crucial for regulatory approval by bodies such as the U.S. Food and Drug Administration (Franco & Navarro, 2018).

Cancer Treatment

In the field of oncology, A2A receptor antagonists are emerging as a new class of agents for treating cancers, both as monotherapy and in combination with other therapeutic agents. They play a critical role in immune evasion within the tumor microenvironment, making them valuable for immuno-oncology applications (Congreve et al., 2018).

Parkinson's Disease Treatment

A2A receptor antagonists like JNJ-40255293 have shown efficacy in preclinical models of Parkinson's disease. These antagonists are believed to have therapeutic potential in treating Parkinson's disease due to their ability to reverse effects caused by dopamine antagonists, thus alleviating symptoms (Atack et al., 2014).

Mental Health Disorders

A2A receptor antagonists are also being explored for their role in treating mental health disorders like anxiety and depression. Studies have shown that some selective A2A antagonists can ameliorate anxiety-like behaviors and inhibit depression-like behaviors in rodents (Yamada et al., 2014).

Drug Design and Development

Research has also focused on the discovery of novel A2A receptor antagonists through combined structure- and ligand-based approaches, followed by molecular dynamics investigation of ligand binding modes. This effort is crucial in the development of selective antagonists as potential clinical candidates for various diseases (Lagarias et al., 2018).

Tumor Immunotherapy

A2A receptor antagonists play a vital role in tumor immunotherapy. Their involvement in immuno-oncology, and the therapeutic potential of these antagonists, is supported by both animal efficacy studies and clinical data (Zhang et al., 2020).

Neuropsychiatric Disorders

The A2A receptor has been suggested as a target for the development of new therapeutic strategies for various neuropsychiatric conditions, including neurodegenerative, neurodevelopmental, and psychiatric diseases. There is ongoing research to determine the efficacy of A2A receptor agonists and antagonists in these diseases (Domenici et al., 2019).

Direcciones Futuras

The future directions of A2A receptor antagonist 1 research are promising. Due to the involvement of the A2A adenosine receptor in activated immune cells, it will be taken into consideration the potential application of A2A adenosine receptor antagonists in the anti-cancer therapy . The potent triazene A2A AR antagonist, AZD4365, also called HTL 1071 or imaradenant, is in early clinical phase trial for cancer and it is showing encouraging results in enhancing antitumor immunity .

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJMSUHUZNTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A2A receptor antagonist 1

Synthesis routes and methods

Procedure details

A solution of 4-(2-furyl)-1H-pyrazolo[3,4-d]pyrimidine-6-amine (219 mg, 1 mmol) in DMF (2 mL) at 0° C. was treated with NaH (40 mg, 60%, 1 mmol), stirred for 20 min, treated with 2-fluorobenzyl bromide (120 μL, 1 mmol), stirred at room temperature for 1 h, quenched with water, extracted with EtOAc, dried (MgSO4), concentrated in vacuo and purified by chromatography EtOAc:Heptane, 1:4) to give the title compound (250 mg, 76%) as a cream solid.
Quantity
219 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A2A receptor antagonist 1
Reactant of Route 2
Reactant of Route 2
A2A receptor antagonist 1
Reactant of Route 3
Reactant of Route 3
A2A receptor antagonist 1
Reactant of Route 4
A2A receptor antagonist 1
Reactant of Route 5
A2A receptor antagonist 1
Reactant of Route 6
Reactant of Route 6
A2A receptor antagonist 1

Citations

For This Compound
32
Citations
SH Kafka, R Corbett - European journal of pharmacology, 1996 - Elsevier
In the apomorphine-induced climbing mouse assay, the potencies of the selective adenosine A 1 receptor agonist, N 6 -cyclohexyladenosine (CHA), and the selective A 2A adenosine …
Number of citations: 109 www.sciencedirect.com
T Konno, A Sato, T Uchibori, A Nagai, K Kogi… - British journal of …, 2006 - bjo.bmj.com
Aims: To determine the effect of 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado), an adenosine A 2A receptor agonist, on retinal ischaemia/reperfusion damage in rats. Methods: Retinal …
Number of citations: 23 bjo.bmj.com
T Konno, A Murakami, T Uchibori, A Nagai… - Journal of …, 2005 - Elsevier
… Ocular hypotensive responses to 2-O-Ado and 2-CN-Ado were inhibited by the adenosine A2a-receptor antagonist 1,3,7trimethyl-8-(3-chlorostyryl)xanthine (CSC), but not by the …
Number of citations: 32 www.sciencedirect.com
C Sun, B Wang, S Hao - Frontiers in Immunology, 2022 - frontiersin.org
… With K i values of 4 nM, A2A receptor antagonist 1 (CPI-444 analog) is a selective antagonist of adenosine A2A receptor and has over 66-fold selectivity over adenosine A1 receptor (78)…
Number of citations: 42 www.frontiersin.org
T Konno, T Uchibori, A Nagai, K Kogi… - European journal of …, 2005 - Elsevier
The present study was performed to clarify the mechanism of change in intraocular pressure by 2-(1-hexyn-1-yl)adenosine (2-H-Ado), a selective adenosine A 2 receptor agonist, in …
Number of citations: 16 www.sciencedirect.com
T Konno, T Uchibori, A Nagai, K Kogi, N Nakahata - Life sciences, 2007 - Elsevier
Previously, we reported that a relatively selective adenosine A 2A receptor agonist 2-(6-cyano-1-hexyn-1-yl)adenosine (2-CN-Ado) elicited ocular hypotension in rabbits (Journal of …
Number of citations: 10 www.sciencedirect.com
EJ Shin, YH Koh, AY Kim, SY Nah, JH Jeong… - Behavioural brain …, 2009 - Elsevier
Treatment with ginsenosides attenuated KA-induced seizures and oxidative stress in the synaptosome, and reduced synaptic vesicles at the presynaptic terminals dose-dependently. …
Number of citations: 26 www.sciencedirect.com
Y Song, S Seo, S Lamichhane, J Seo, JT Hong, HJ Cha… - Phytomedicine, 2021 - Elsevier
Background Limonene, a common terpene found in citrus fruits, is assumed to reduce stress and mood disorders. Dopamine and γ-aminobutyric acid (GABA) have been reported to …
Number of citations: 27 www.sciencedirect.com
YS Kwon, T Nabeshima, EJ Shin, W Chun… - Biological and …, 2004 - jstage.jst.go.jp
MATERIALS AND METHODS Animals and Treatments All animals were handled in accordance with the NIH guidelines for the humane care of laboratory animals. Male BALB/C AnNcrj …
Number of citations: 15 www.jstage.jst.go.jp
EJ Shin, T Nabeshima, HW Suh, WK Jhoo… - Behavioural brain …, 2005 - Elsevier
Current evidence suggests that ginsenosides inhibit methamphetamine (MA)-induced changes in behavior, but the precise mechanisms that underlie this effect are yet to be determined…
Number of citations: 27 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.